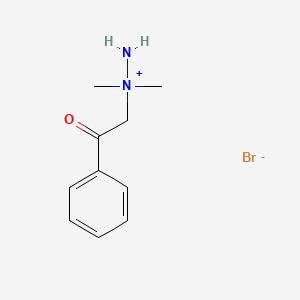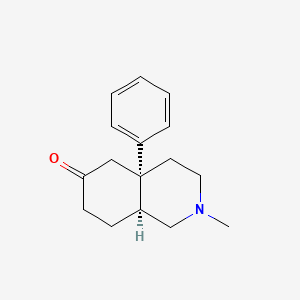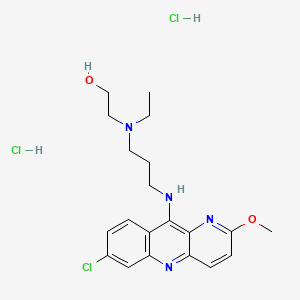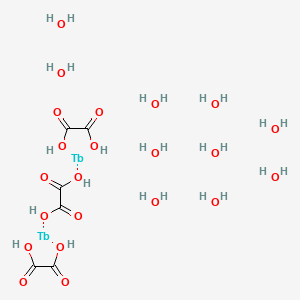
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is an organic compound with the molecular formula C10H15N2OBr It is a hydrazinium salt that features a hydrazine moiety substituted with a 2-oxo-2-phenylethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide typically involves the reaction of 1-phenylpropanone with hydrazine derivatives under controlled conditions. One common method includes the bromination of 1-phenylpropanone followed by the reaction with dimethyl hydrazine. The reaction conditions often require a solvent such as dimethyl sulfoxide and a brominating agent like t-butyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinium salts.
Applications De Recherche Scientifique
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2,3-Dimethyl-1-(2-oxo-2-phenylethyl)-3H-benzoimidazol-1-ium bromide
Uniqueness
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is unique due to its specific hydrazine structure and the presence of both methyl and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
40178-28-7 |
|---|---|
Formule moléculaire |
C10H15BrN2O |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
amino-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C10H15N2O.BrH/c1-12(2,11)8-10(13)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ODGCSNOSTMRYFO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC(=O)C1=CC=CC=C1)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)





![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)


